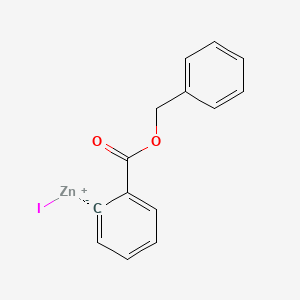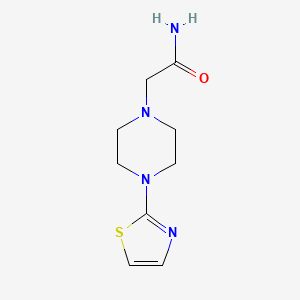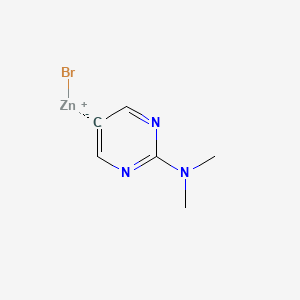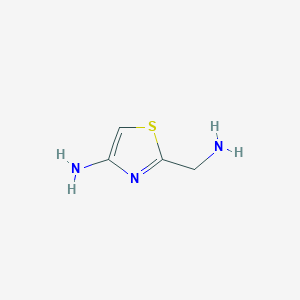
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide is a chemical compound with the molecular formula C10H15BrN2O and a molecular weight of 259.14 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide typically involves the condensation of 4-bromo-1H-pyrrole-2-carboxylic acid with isopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general steps include:
Activation of the Carboxylic Acid: The carboxylic acid group of 4-bromo-1H-pyrrole-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Amide Bond Formation: The activated carboxylic acid is then reacted with isopentylamine to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, depending on the nucleophile introduced.
科学的研究の応用
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide has several applications in scientific research, particularly in the fields of chemistry and biology :
Chemical Research: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Researchers explore its potential as a lead compound for the development of new drugs targeting specific biological pathways.
作用機序
like other pyrrole derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity . The pathways involved would depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
4-Bromo-1H-pyrrole-2-carboxamide: This compound is structurally similar but lacks the isopentyl group, which may affect its biological activity and chemical reactivity.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide:
Uniqueness
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide is unique due to the presence of the isopentyl group, which can influence its solubility, reactivity, and biological activity compared to other pyrrole derivatives. This uniqueness makes it a valuable compound for research in various scientific fields.
特性
分子式 |
C10H15BrN2O |
|---|---|
分子量 |
259.14 g/mol |
IUPAC名 |
4-bromo-N-(3-methylbutyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H15BrN2O/c1-7(2)3-4-12-10(14)9-5-8(11)6-13-9/h5-7,13H,3-4H2,1-2H3,(H,12,14) |
InChIキー |
QJCGOEWDTWTJPT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC(=O)C1=CC(=CN1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


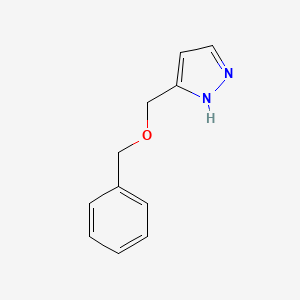
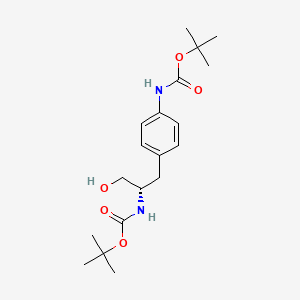
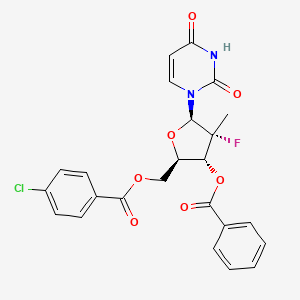
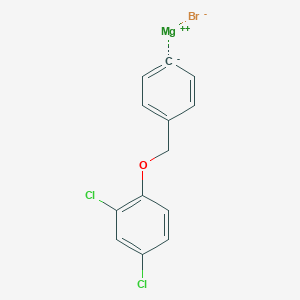
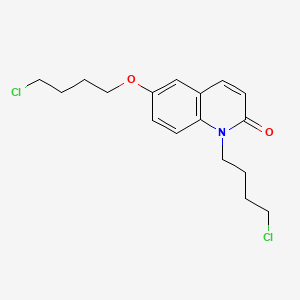


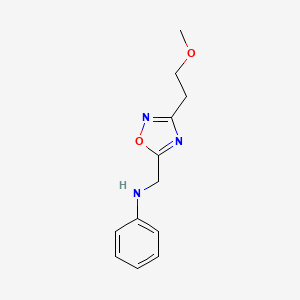
![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)
